molecular formula C10H14N2 B12943190 3-(1-Methylazetidin-3-yl)aniline

3-(1-Methylazetidin-3-yl)aniline

Cat. No.: B12943190
M. Wt: 162.23 g/mol
InChI Key: DLXJBTWRJXQVQS-UHFFFAOYSA-N
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Description

3-(1-Methylazetidin-3-yl)aniline is an organic compound with the molecular formula C10H14N2 It is a derivative of aniline, where the aniline ring is substituted with a 1-methylazetidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 3-(1-Methylazetidin-3-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylazetidin-3-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-(1-Methylazetidin-3-yl)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1-Methylazetidin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to engage in various biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methylazetidin-3-yl)aniline
  • 3-Phenylazetidine
  • 3-Methyl-3-phenylazetidine

Uniqueness

3-(1-Methylazetidin-3-yl)aniline is unique due to the specific positioning of the azetidine ring on the aniline structure. This positioning can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-(1-methylazetidin-3-yl)aniline

InChI

InChI=1S/C10H14N2/c1-12-6-9(7-12)8-3-2-4-10(11)5-8/h2-5,9H,6-7,11H2,1H3

InChI Key

DLXJBTWRJXQVQS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)C2=CC(=CC=C2)N

Origin of Product

United States

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